molecular formula C12H18N4O3 B10965279 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B10965279
M. Wt: 266.30 g/mol
InChI Key: SFYMKHWNCPTIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with nitro and methyl groups, and a pyrrolidine ring attached to a propanone backbone

Preparation Methods

The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: Starting from a suitable diketone, the pyrazole ring can be formed through cyclization with hydrazine.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the methyl groups.

    Formation of the propanone backbone: The final step involves the reaction of the substituted pyrazole with a pyrrolidine derivative under basic conditions to form the propanone backbone.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group, using reagents such as alkoxides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the pyrazole and pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar compounds to 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-PROPANONE include:

    3-(4-Nitro-1H-pyrazol-1-yl)-1-(1-pyrrolidinyl)-1-propanone: Lacks the methyl groups on the pyrazole ring.

    3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(1-pyrrolidinyl)-1-propanone: Lacks the nitro group.

    3-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-1-propanone: Lacks the pyrrolidine ring.

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

3-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C12H18N4O3/c1-9-12(16(18)19)10(2)15(13-9)8-5-11(17)14-6-3-4-7-14/h3-8H2,1-2H3

InChI Key

SFYMKHWNCPTIPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCCC2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.